3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-15-7-8-18(13-16(15)2)22(26)24-19-9-10-20-17(14-19)5-3-11-25(20)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGMFLMRWDALRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.
Formation of the Benzamide Group: This step involves the reaction of the quinoline-thiophene intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial effectiveness of compounds related to 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. For instance, derivatives of this compound have been evaluated for their activity against antibiotic-resistant strains of bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) : One study reported that certain derivatives exhibited MIC values ranging from 15.62 to 250 µg/mL against various bacterial strains, indicating promising antibacterial activity .
- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Anticancer Applications
The compound has also been investigated for its anticancer properties. Research indicates that:
- Indoleamine 2,3-Dioxygenase Inhibition : It has been shown to enhance the effectiveness of existing anticancer treatments by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion .
- Cell Line Studies : In vitro studies have demonstrated that derivatives lead to significant apoptosis in cancer cell lines, suggesting potential use as a chemotherapeutic agent .
Synthetic Methodologies
The synthesis of this compound involves various innovative synthetic strategies:
- Palladium-Catalyzed Reactions : The compound has been synthesized using palladium-catalyzed ortho-C(sp²)–H activation methods. This approach allows for the functionalization of aryl amines with high regioselectivity and efficiency .
- Ugi-Type Reactions : A Cu-catalyzed oxidative Ugi-type reaction has been employed to synthesize substituted imides that include this compound as a key intermediate .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:
| Component | Modification | Effect on Activity |
|---|---|---|
| Thiophene Ring | Substitution at position 2 | Enhanced antibacterial activity |
| Tetrahydroquinoline Core | Methylation | Improved cytotoxicity against cancer cells |
| Benzamide Moiety | Variation in substituents | Altered binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Sulfonamide Derivatives ()
Two closely related sulfonamide analogs are reported:
- 2,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (Mol. Formula: C₂₂H₂₂N₂O₃S₂; Mol. Weight: 426.56).
- 2,4,6-Trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (structural data inferred).
Structural Differences :
| Feature | Target Benzamide Compound | Sulfonamide Analogs |
|---|---|---|
| Core Functional Group | Benzamide (CONH-) | Sulfonamide (SO₂NH-) |
| Substituents | 3,4-Dimethyl on benzene ring | 2,4-Dimethyl or 2,4,6-Trimethyl |
| Molecular Weight | Not reported | 426.56 (for 2,4-dimethyl variant) |
The positional isomerism (2,4- vs. 3,4-dimethyl) could also alter steric effects and aromatic stacking interactions .
Carboximidamide Derivatives ()
Compounds such as N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (70) and N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (71) share the tetrahydroquinolin-thiophene scaffold but replace the benzamide with a carboximidamide (NH-C(=NH)-) group.
Key Comparisons :
| Parameter | Target Benzamide Compound | Carboximidamide Analogs |
|---|---|---|
| Functional Group | Benzamide (CONH-) | Carboximidamide (NH-C(=NH)-) |
| Synthetic Yield | Not reported | 65.6–72.6% |
| Purity | Not reported | >95% (HPLC) |
| Biological Activity | Not reported | Evaluated for NOS inhibition |
The carboximidamide group is more basic and may enhance interactions with enzymatic active sites, as seen in NOS inhibition assays.
Electrochemical Analogs (–3)
The compound 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) shares a tetrahydroquinolin backbone but incorporates diazenyl and cyanoethyl groups. CTDB was studied for its electrochemical behavior in ionic liquids, demonstrating adsorption on Au electrodes during electrodeposition. While unrelated pharmacologically, this highlights the versatility of tetrahydroquinolin derivatives in materials science .
Biological Activity
3,4-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (commonly referred to as Compound A) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a quinoline core and a thiophene ring, which are known for their diverse biological activities.
Structure and Properties
The molecular formula of Compound A is , with a molecular weight of approximately 396.51 g/mol. The compound's structure is characterized by the following components:
- Quinoline Core : This bicyclic structure is often associated with various biological activities including anticancer and antimicrobial properties.
- Thiophene Ring : Known for its role in stabilizing interactions with biological targets.
- Benzamide Group : This moiety is significant in enhancing the compound's solubility and bioavailability.
Biological Activity Overview
Research indicates that Compound A exhibits several promising biological activities:
Anticancer Activity
Studies have shown that Compound A demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cells such as HepG2 (liver cancer) and NCI-H661 (lung cancer). The results indicated that the compound inhibits cell proliferation effectively, with IC50 values comparable to established chemotherapeutics.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, it showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
Compound A has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it acts as an inhibitor of thioredoxin reductase (TrxR), which is crucial for maintaining redox homeostasis in cancer cells. By inhibiting TrxR, Compound A may induce oxidative stress in cancer cells, leading to apoptosis.
The proposed mechanism of action for Compound A involves:
- Interaction with Target Proteins : The thiophene and quinoline moieties facilitate binding to target proteins involved in cell signaling pathways.
- Induction of Apoptosis : By disrupting redox balance through TrxR inhibition, the compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence suggests that Compound A may cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects.
Case Studies
Several studies have documented the biological activity of Compound A:
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on HepG2 cells.
- Method : MTT assay was used to determine cell viability.
- Results : Compound A exhibited an IC50 value of 12 µM after 48 hours of treatment.
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy against S. aureus and E. coli.
- Method : Disk diffusion method was employed.
- Results : Zone of inhibition measured 15 mm for S. aureus and 12 mm for E. coli.
Data Table
The following table summarizes the biological activities and findings related to Compound A:
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of:
- Reaction Temperature : Maintain 60–80°C during acylation steps to prevent side reactions (e.g., over-oxidation) .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalysts : Employ coupling agents like HATU or DCC for amide bond formation between the thiophene-2-carbonyl group and tetrahydroquinoline .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the final product with >95% purity .
Table 1 : Key Reaction Conditions for Critical Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | Thiophene-2-carbonyl chloride, DMF, 70°C | 65–75 | 90 |
| Amide Coupling | HATU, DIPEA, DCM, RT | 80–85 | 95 |
| Final Purification | Silica gel, 3:1 Hexane:EtOAc | – | 98 |
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the thiophene-2-carbonyl group and methyl substitution on the benzamide . Key signals include:
- δ 2.25–2.35 ppm (3,4-dimethyl protons on benzamide).
- δ 7.45–7.60 ppm (thiophene protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 445.18) .
- X-ray Crystallography : Resolves conformational flexibility of the tetrahydroquinoline ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C for enzyme inhibition assays) to minimize variability .
- Orthogonal Validation : Cross-validate results using:
- In vitro : Cell-free kinase inhibition assays (e.g., fluorescence polarization).
- In vivo : Zebrafish models for bioavailability studies .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration affecting cell viability) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Target Identification : Use affinity chromatography with the compound immobilized on sepharose beads to pull down binding proteins .
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., IC₅₀ shift assays) to distinguish competitive vs. non-competitive binding .
- Molecular Dynamics Simulations : Model interactions between the thiophene-2-carbonyl group and ATP-binding pockets of kinases (e.g., EGFR) .
Q. How should researchers design experiments to assess environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25°C/40°C; monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and identify byproducts (e.g., quinoline ring oxidation products) .
- Microbial Degradation : Use soil microcosms to evaluate biodegradation half-life under aerobic/anaerobic conditions .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?
- Methodological Answer :
- Penetration Analysis : Measure compound diffusion in 3D models using fluorescent analogs .
- Metabolic Profiling : Compare CYP450-mediated metabolism in hepatocyte co-cultures vs. monocultures .
- Hypothesis Testing : If organoids show resistance, evaluate hypoxia-induced upregulation of drug efflux pumps (e.g., P-gp) via qPCR .
Chemical Reactivity and Derivative Synthesis
Q. What functionalization strategies can enhance the compound’s pharmacokinetic profile?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the benzamide’s methyl positions for delayed hydrolysis in plasma .
- PEGylation : Attach polyethylene glycol chains to the tetrahydroquinoline nitrogen to improve solubility .
- Metabolic Blocking : Fluorinate the thiophene ring to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
